N-(1-phenylethyl)-N'-propylethanediamide
Description
N-(1-Phenylethyl)-N'-propylethanediamide is a diamide derivative with the molecular formula C₁₃H₁₈N₂O₂ (molecular weight: 234.30 g/mol). Its structure consists of an ethanediamide backbone (NH-C(O)-CH₂-C(O)-NH) substituted with a 1-phenylethyl group at one nitrogen and a propyl group at the other (Fig. 1). This compound is hypothesized to exhibit unique physicochemical properties due to its combination of aromatic (phenyl) and aliphatic (propyl) moieties, which may influence solubility, crystallinity, and intermolecular interactions.
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-9-14-12(16)13(17)15-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZIBHKFQGORIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-N’-propylethanediamide typically involves the reaction of 1-phenylethylamine with propylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of N-(1-phenylethyl)-N’-propylethanediamide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over the reaction parameters, resulting in a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)-N’-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenylethyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and organometallic reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(1-phenylethyl)-N’-propylethanediamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-N’-propylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may facilitate binding to hydrophobic pockets within the target molecule, while the propyl group may enhance the compound’s solubility and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide
Structure & Functional Groups: A cyclic imide with a chloro-substituted phthalimide core and a phenyl group (Fig. 1, ). Unlike the linear ethanediamide backbone of the target compound, this molecule features a rigid, planar aromatic system. Applications: Primarily used in polymer synthesis as a monomer for polyimides due to its thermal stability and reactivity . Key Differences:
- Solubility : The cyclic structure of 3-chloro-N-phenyl-phthalimide reduces solubility in polar solvents compared to the flexible ethanediamide chain of the target compound.
- Thermal Stability : Phthalimides generally exhibit higher thermal stability (>300°C), whereas aliphatic diamides like N-(1-phenylethyl)-N'-propylethanediamide may decompose at lower temperatures.
N,N'-Diacetyl-1,4-phenylenediamine
Structure & Functional Groups: A diamide with acetyl groups attached to a phenylenediamine core (C₁₀H₁₂N₂O₂) (). Key Differences:
- Molecular Weight : The target compound (234.30 g/mol) has a higher molecular weight due to its longer alkyl chains (propyl vs. acetyl).
- Flexibility : The ethanediamide chain in the target compound may enable conformational flexibility, unlike the rigid phenylenediamine core of N,N'-diacetyl-1,4-phenylenediamine.
N-(1-Phenylethyl)aziridine-2-carboxylate Esters
Structure & Functional Groups: Aziridine rings (3-membered heterocycles) with carboxylate esters and a phenylethyl group (). Applications: Serve as chiral building blocks in drug synthesis, particularly for bioactive alkaloids and amino acids . Key Differences:
- Reactivity : Aziridines undergo ring-opening reactions, whereas the target compound’s amide groups are more stable but less reactive.
- Stereochemistry : Both compounds feature a chiral phenylethyl group, but the target’s ethanediamide backbone lacks the stereoelectronic constraints of aziridines.
Ferroelectric Naphthalenediimide Derivatives
Structure & Functional Groups : Radical-containing naphthalenediimides with phenylethyl and tetramethylpiperidinyl groups ().
Applications : Exhibit ferroelectricity due to radical-induced polarization and structural asymmetry .
Key Differences :
- Electronic Properties : The target compound lacks the radical and extended π-system required for ferroelectric behavior.
- Functionality : Naphthalenediimides are redox-active, while the target’s aliphatic diamide backbone is chemically inert under standard conditions.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Thermal and Solubility Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
